1-(4'-Methoxy-biphenyl-3-yl)-ethanone
Overview
Description
1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C15H14O2. It is a biphenyl derivative where a methoxy group is attached to one of the phenyl rings, and an ethanone group is attached to the other. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4’-methoxybiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: Industrial production of 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: NaOH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but studies suggest that it may inhibit certain signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
4-Methoxybiphenyl: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(4’-Ethoxy[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its reactivity and physical properties.
1-(4’-Methoxy[1,1’-biphenyl]-4-yl)ethanone: Positional isomer with the ethanone group attached to a different carbon, leading to different chemical behavior.
Uniqueness: 1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQCXCHDEAQCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408362 | |
Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182169-63-7 | |
Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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